molecular formula C24H18FN3O2 B6509388 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-86-8

3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509388
CAS RN: 901268-86-8
M. Wt: 399.4 g/mol
InChI Key: CFUSPUKLZBPOPY-UHFFFAOYSA-N
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Description

The compound is a pyrazoloquinoline derivative with a 3,4-dimethoxyphenyl group and a 4-fluorophenyl group. Pyrazoloquinolines are a class of compounds that have been studied for their potential biological activities . The 3,4-dimethoxyphenyl and 4-fluorophenyl groups are common in medicinal chemistry and can influence the biological activity of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazole and quinoline rings, with the 3,4-dimethoxyphenyl group and the 4-fluorophenyl group attached at the 3- and 1-positions, respectively .


Chemical Reactions Analysis

As a pyrazoloquinoline derivative, this compound could potentially undergo a variety of chemical reactions. The presence of the phenyl rings provides sites for electrophilic aromatic substitution, while the pyrazole ring could potentially participate in reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the ether groups could impact its solubility, while the fluorine atom could influence its reactivity .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. The pyrazoloquinoline core, the 3,4-dimethoxyphenyl group, and the 4-fluorophenyl group could all interact with different targets, influencing the overall activity of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation into its potential biological activities. This could include testing it against various biological targets, studying its mechanism of action, and evaluating its safety profile .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c1-29-21-12-7-15(13-22(21)30-2)23-19-14-26-20-6-4-3-5-18(20)24(19)28(27-23)17-10-8-16(25)9-11-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUSPUKLZBPOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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